6-Chloropyrido[3,2-D]pyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrido[3,2-D]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C7H4ClN3O2. It is a derivative of pyrido[3,2-D]pyrimidine, characterized by the presence of a chlorine atom at the 6th position and hydroxyl groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloropyridine-3-carboxylic acid with urea, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrido[3,2-D]pyrimidine-2,4-diol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl groups at the 2nd and 4th positions can participate in oxidation and reduction reactions, leading to the formation of corresponding ketones or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrido[3,2-D]pyrimidines with different functional groups at the 6th position.
Oxidation and Reduction: Products include ketones or alcohols derived from the hydroxyl groups at the 2nd and 4th positions.
Scientific Research Applications
6-Chloropyrido[3,2-D]pyrimidine-2,4-diol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool in studying various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-Chloropyrido[3,2-D]pyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl groups play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of various proteins, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrido[3,2-D]pyrimidine-2,4-diol
- 6-Fluoropyrido[3,2-D]pyrimidine-2,4-diol
- 6-Methylpyrido[3,2-D]pyrimidine-2,4-diol
Uniqueness
6-Chloropyrido[3,2-D]pyrimidine-2,4-diol is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-chloro-1H-pyrido[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDYSVJPUZTVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729048 |
Source
|
Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897360-38-2 |
Source
|
Record name | 6-Chloropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.